

In-depth Technical Guide: Cbz-Lys-Lys-PABAAMC diTFA

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Compound of Interest

Compound Name: Cbz-Lys-PABA-AMC diTFA

Cat. No.: B15556619

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Core Subject: Cbz-Lys-PABA-AMC diTFA

Disclaimer: Information regarding the specific enzymatic target, detailed mechanism of action, and quantitative performance data for **Cbz-Lys-PABA-AMC diTFA** is not readily available in the public domain based on current scientific literature and commercial documentation. This guide provides a foundational understanding based on the analysis of its constituent chemical moieties and knowledge of analogous fluorogenic substrates.

Introduction to Cbz-Lys-PABA-AMC diTFA

Cbz-Lys-Lys-PABA-AMC diTFA is a fluorogenic peptide substrate.[1][2][3] Its chemical structure is designed for the detection and quantification of specific proteolytic enzyme activity. The molecule is composed of several key components: a carboxybenzyl (Cbz) protecting group, a di-lysine (Lys-Lys) peptide sequence, a p-aminobenzoic acid (PABA) linker, and a 7-amino-4-methylcoumarin (AMC) fluorophore. The "diTFA" designation indicates that it is supplied as a ditrifluoroacetate salt, which aids in its solubility and stability.

The fundamental principle behind such substrates is that the AMC fluorophore is quenched (non-fluorescent) when it is part of the larger peptide structure. Upon enzymatic cleavage at a specific peptide bond, the AMC moiety is released, resulting in a significant increase in fluorescence that can be measured over time. This direct relationship between enzymatic activity and fluorescence signal allows for sensitive and continuous monitoring of the reaction.



Physicochemical Properties

A summary of the known quantitative data for **Cbz-Lys-PABA-AMC diTFA** is presented below.

Property	Value	Source
CAS Number	1616957-48-2	[2]

Note: Further quantitative data such as molecular weight, formula, optimal excitation and emission wavelengths, and kinetic constants (Km, kcat) are not consistently available from public sources.

Proposed Mechanism of Action and Enzymatic Target

While the specific enzyme target for **Cbz-Lys-Lys-PABA-AMC diTFA** is not explicitly documented in available resources, the peptide sequence "Lys-Lys" strongly suggests that it is a substrate for a protease that recognizes and cleaves after basic amino acid residues. This class of enzymes includes trypsin-like serine proteases and certain cathepsins.

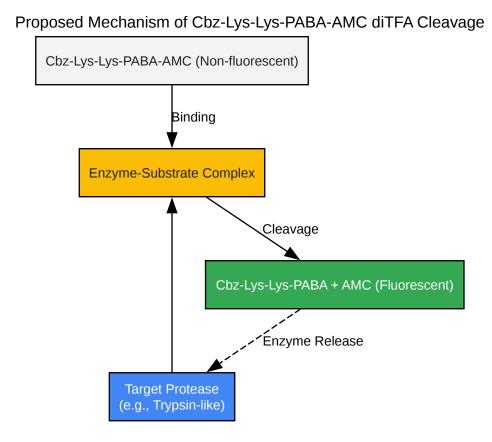
The proposed mechanism of action is as follows:

- Binding: The substrate binds to the active site of the target protease. The di-lysine motif likely plays a crucial role in the specific recognition and binding.
- Cleavage: The protease catalyzes the hydrolysis of a peptide bond within the substrate.
 Given the structure, the most probable cleavage site is between the PABA linker and the AMC fluorophore.
- Fluorescence: Upon cleavage, the 7-amino-4-methylcoumarin (AMC) is released. The free AMC is highly fluorescent, and its appearance can be monitored using a fluorometer.

The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis and, therefore, to the activity of the enzyme under investigation.

Below is a logical workflow illustrating this proposed mechanism.





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Caption: Proposed enzymatic cleavage of Cbz-Lys-Lys-PABA-AMC diTFA.

Experimental Protocols

The following are generalized experimental protocols for using a fluorogenic peptide substrate like **Cbz-Lys-Lys-PABA-AMC diTFA**. These should be adapted and optimized for the specific enzyme and experimental conditions.

Materials and Reagents

- Cbz-Lys-Lys-PABA-AMC diTFA
- Dimethyl sulfoxide (DMSO) for stock solution preparation



- Assay buffer (e.g., Tris-HCl or PBS, pH optimized for the target enzyme)
- Purified target enzyme
- Enzyme inhibitors (for control experiments)
- 96-well black microplates (for fluorescence assays)
- Fluorometer with appropriate excitation and emission filters for AMC (typically Ex/Em ≈ 360-380 nm / 440-460 nm)

Preparation of Solutions

- Substrate Stock Solution: Prepare a high-concentration stock solution of Cbz-Lys-Lys-PABA-AMC diTFA in DMSO (e.g., 10 mM). Store this stock solution at -20°C, protected from light.
- Working Substrate Solution: On the day of the experiment, dilute the stock solution in the
 assay buffer to the desired final concentrations. The optimal concentration should be
 determined empirically, often around the Michaelis constant (Km) of the enzyme for the
 substrate.
- Enzyme Solution: Prepare a working solution of the purified enzyme in an appropriate assay buffer. The concentration should be chosen to ensure a linear reaction rate for the duration of the assay.

Enzyme Activity Assay

- Assay Setup: To each well of a 96-well black microplate, add the components in the following order:
 - Assay Buffer
 - Enzyme solution (or buffer for no-enzyme control)
 - Substrate solution (to initiate the reaction)
- Incubation: Immediately place the microplate in a pre-warmed fluorometer.



 Measurement: Monitor the increase in fluorescence intensity over time. Readings should be taken at regular intervals (e.g., every 1-5 minutes) for a period sufficient to establish a linear rate of reaction.

The experimental workflow for a typical enzyme activity assay is depicted below.

Prepare Solutions (Substrate, Enzyme, Buffer) Set up 96-well Plate (Buffer, Enzyme) Initiate Reaction (Add Substrate) Measure Fluorescence (Kinetic Read) Analyze Data (Calculate Reaction Rate)

General Workflow for Enzyme Activity Assay

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Caption: Workflow for a fluorogenic enzyme assay.

Data Analysis



The rate of the enzymatic reaction is determined by calculating the slope of the linear portion of the fluorescence versus time plot. This rate can be converted to molar concentration of the product (AMC) by using a standard curve of known AMC concentrations.

Conclusion

Cbz-Lys-PABA-AMC diTFA is a fluorogenic peptide substrate with potential applications in the study of proteases that recognize di-lysine motifs. While specific details regarding its enzymatic target and performance are not widely available, the principles outlined in this guide provide a strong foundation for its application in protease activity assays. Researchers are encouraged to perform initial characterization experiments to determine the optimal conditions for their specific enzyme of interest.

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